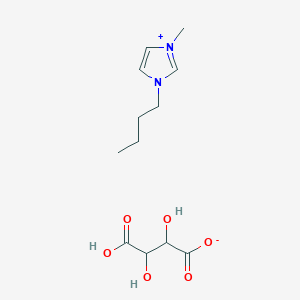
1-Butyl-3-methyl-3-imidazolium (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-3-methyl-3-imidazolium (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate is a complex organic compound that belongs to the class of ionic liquids. Ionic liquids are salts in the liquid state, typically composed of organic cations and inorganic or organic anions. These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. The specific compound combines the imidazolium cation with a carboxy-dihydroxypropanoate anion, which may impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-methyl-3-imidazolium (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate typically involves the following steps:
Formation of the Imidazolium Cation: The imidazolium cation can be synthesized by alkylating imidazole with butyl and methyl halides under basic conditions.
Anion Exchange: The imidazolium cation is then combined with the (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate anion through anion exchange reactions. This can be achieved by reacting the imidazolium halide with a salt of the desired anion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
1-Butyl-3-methyl-3-imidazolium (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: The imidazolium cation can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated or hydroxylated derivatives, while substitution could introduce new functional groups.
科学研究应用
Chemistry: Used as a solvent or catalyst in organic synthesis.
Biology: May be used in biochemical assays or as a stabilizing agent for proteins.
Industry: Utilized in processes requiring ionic liquids, such as electroplating or separation technologies.
作用机制
The mechanism by which 1-Butyl-3-methyl-3-imidazolium (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate exerts its effects would depend on its specific application. Generally, the imidazolium cation can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. The carboxy-dihydroxypropanoate anion may also participate in these interactions, influencing the compound’s overall behavior.
相似化合物的比较
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Butyl-3-methylimidazolium hexafluorophosphate
Uniqueness
1-Butyl-3-methyl-3-imidazolium (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate is unique due to the presence of the carboxy-dihydroxypropanoate anion, which may impart specific solubility, reactivity, and stability characteristics not found in other imidazolium-based ionic liquids.
属性
分子式 |
C12H20N2O6 |
|---|---|
分子量 |
288.30 g/mol |
IUPAC 名称 |
1-butyl-3-methylimidazol-3-ium;2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C8H15N2.C4H6O6/c1-3-4-5-10-7-6-9(2)8-10;5-1(3(7)8)2(6)4(9)10/h6-8H,3-5H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1 |
InChI 键 |
PKVJKIKKJBRWCP-UHFFFAOYSA-M |
规范 SMILES |
CCCCN1C=C[N+](=C1)C.C(C(C(=O)[O-])O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


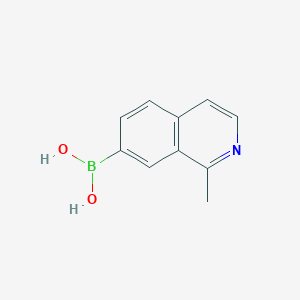

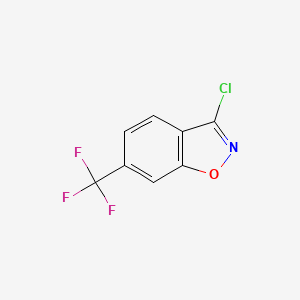
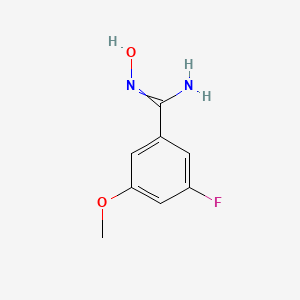
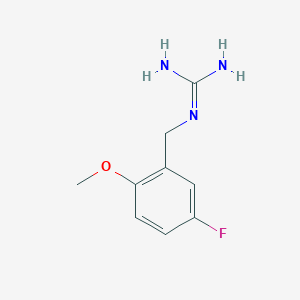
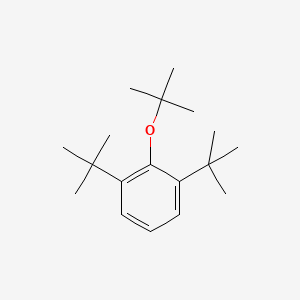
![Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13701566.png)

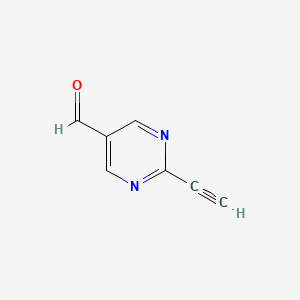
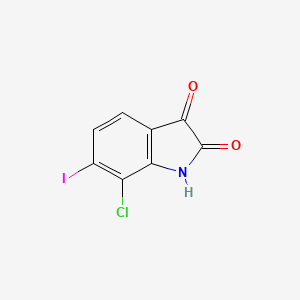
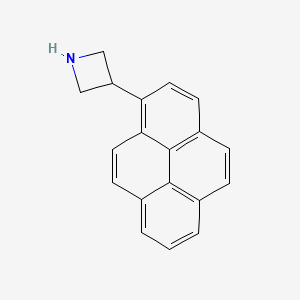
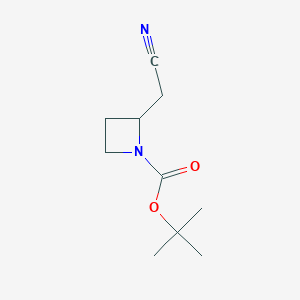

![2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13701606.png)
